The compound "5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol" belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazoles are known for their potential biological activities, which include antimicrobial, antitubercular, antiproliferative, and hypoglycemic effects1 2 3 4 5. The synthesis of these compounds often involves the reaction of various precursors with hydrazides, carboxylic acids, or amines to yield derivatives with potential therapeutic applications.
Several novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have been tested against various bacterial strains, including Mycobacterium tuberculosis, and have shown promising results. For example, one compound demonstrated pronounced activity against both standard and isoniazid-resistant strains of M. tuberculosis with minimum inhibitory concentrations (MICs) indicating potential as oral bioavailable drugs or leads for further development4.
The antiproliferative activity of these derivatives has been tested in vitro against human tumor cell lines. Some compounds have revealed cytotoxic activity with ID50 values within the range of international activity criteria for synthetic agents, suggesting their potential use as antitumor agents1. Additionally, certain derivatives have shown potent toxicity assessment and tumor inhibition in pharmacological evaluations, indicating their potential application in cancer therapy2.
The fungicidal activity of oxadiazole derivatives has also been explored, particularly against plant pathogens such as Rhizoctonia solani, which causes rice sheath blight. Structure-activity relationship studies have identified compounds with higher fungicidal activity, which could be developed as agricultural fungicides to protect crops from disease6.
Some oxadiazole derivatives have been synthesized and evaluated for their hypoglycemic effect. These compounds have been effective in reducing blood glucose levels when administered orally, indicating their potential as hypoglycemic agents for the treatment of diabetes5.
The compound is cataloged under the Chemical Abstracts Service number 175202-84-3 and is available from various chemical suppliers such as BenchChem and VWR . Its classification as a heterocyclic compound highlights its significance in both synthetic and pharmaceutical chemistry, where it serves as a building block for more complex molecules.
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves two main steps:
In an industrial setting, these synthetic routes can be optimized using continuous flow reactors to enhance reaction efficiency and scalability. Parameters such as temperature, pressure, and reactant concentrations are critical for maximizing yield while minimizing by-products.
The molecular structure of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol can be described as follows:
X-ray crystallography studies reveal key bond lengths:
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol participates in several chemical reactions:
These reactions are essential for its applications in synthesizing other bioactive compounds .
The mechanism of action for 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves several pathways:
Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. Molecular docking studies suggest that it interacts with specific proteins through hydrogen bonding and hydrophobic interactions .
Preliminary studies show potential anticancer effects against various cell lines. The mechanism may involve apoptosis induction through activation of caspase pathways or inhibition of cell proliferation signals .
The physical properties of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol include:
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has several important applications:
It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
The compound shows promise as an antimicrobial and antifungal agent. Its potential anticancer properties are currently under investigation.
It is utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities and structural uniqueness .
This comprehensive analysis highlights the significance of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol in scientific research and its potential applications across various fields.
The systematic name 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic systems. This name precisely defines:
The Preferred IUPAC Name emphasizes the oxadiazole as the parent heterocycle due to its higher heteroatom count and priority in naming hierarchy. The compound belongs to the class of non-condensed bis-heterocyclic systems, specifically combining pyrazole and 1,3,4-oxadiazole pharmacophores through a methylene bridge. This structural motif is classified under bicyclic azoles in chemical databases [7].
Elemental composition analysis confirms the molecular formula C₈H₉BrN₄OS, corresponding to a monoisotopic mass of 287.9793 atomic mass units and a molecular weight of 289.15 grams per mole. The empirical formula breakdown is:
High-resolution mass spectrometry validates this composition, with the molecular ion peak observed at m/z 287.98 [M]⁺ and characteristic isotopic patterns for bromine (1:1 ratio for M⁺ and M⁺+2) [1] [6]. The molecular weight (289.15 grams per mole) is consistent across all analytical sources and serves as a key identifier in chemical databases [2] .
Table 1: Elemental Composition and Mass Spectral Data
Parameter | Value | Observations |
---|---|---|
Molecular Formula | C₈H₉BrN₄OS | Confirmed by HRMS and elemental analysis |
Monoisotopic Mass | 287.9793 Da | [M]⁺ peak at m/z 287.98 |
Molecular Weight | 289.15 g/mol | Average mass including natural isotopes |
Bromine Isotope Ratio | 287.98 : 289.98 ≈ 1:1 | Characteristic ⁷⁹Br/⁸¹Br isotopic pattern |
Single-crystal X-ray diffraction analysis reveals this compound crystallizes in the monoclinic crystal system with space group Pc (no. 7). Unit cell parameters are:
Crystals form as colourless plates (0.28 × 0.13 × 0.02 millimeters) suitable for diffraction studies. Data collection using CuKα radiation (λ = 1.54184 Å) at 170 Kelvin yielded a completeness >99% to θmax = 74.4°, with refinement converging to R₁ = 0.0564 and wR₂ = 0.1804. The asymmetric unit contains one discrete molecule, with all non-hydrogen atoms refined anisotropically [5] . Hydrogen atoms were placed geometrically and refined using a riding model. The Cambridge Crystallographic Data Centre deposition number is CCDC 2271238, providing full structural validation [5].
Critical bond lengths within the heterocyclic framework include:
The dihedral angle between the pyrazole and oxadiazole rings is 82.5°, indicating near-perpendicular orientation. This orthogonal arrangement minimizes steric clash and electronic repulsion between the heterocyclic systems. The thione group (C=S) exhibits a bond length of 1.665(5) Å, confirming its double-bond character. Intramolecular non-covalent interactions include a weak C–H⋯S hydrogen bond (2.85 Å) between the pyrazole methyl group and thione sulfur [5] .
Table 2: Key Structural Parameters from X-ray Crystallography
Structural Feature | Bond Length (Å) | Angle (°) | Significance |
---|---|---|---|
Oxadiazole C–O bonds | 1.364–1.373 | - | Typical for aromatic oxadiazoles |
Oxadiazole C=N bonds | 1.291–1.304 | - | Confirms double-bond character |
Pyrazole C–Br bond | 1.897 | - | Standard aryl bromide bond length |
Methylene bridge (C–C) | 1.507 | - | Single bond with slight steric strain |
Dihedral angle (ring planes) | - | 82.5° | Near-orthogonal orientation |
C=S bond length | 1.665 | - | Thione tautomer predominates in solid state |
Compared to simpler oxadiazole derivatives like 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, the title compound exhibits enhanced conformational rigidity due to the steric bulk of the 4-bromo-3,5-dimethylpyrazole moiety. This substituent increases the dihedral angle between rings (82.5° vs. 76.8° in thiophene analogs), reducing π-conjugation across the methylene bridge [5].
The electron-withdrawing bromine at pyrazole-C4 significantly modulates electronic properties versus non-halogenated analogs. Hammett constants (σₚ = 0.23 for Br) predict enhanced acidity of the thiol group (pKa ≈ 7.2) compared to unsubstituted derivatives (pKa ≈ 8.1), facilitating nucleophilic reactions at C2. Crystallographic comparison with ferrocenyl hybrids shows the bromine atom participates in Type-II halogen bonding (Br⋯N = 3.21 Å) absent in methyl or hydrogen analogs [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7